Superior CNS AChE Selectivity of Donepezil Hydrochloride vs. Rivastigmine and Galantamine
Donepezil exhibits a 30-fold selectivity for inhibiting acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) in human tissue. This is quantified by its BuChE/AChE IC50 ratio of 30, a critical differentiator when compared to rivastigmine (ratio = 1.3) and galantamine (ratio = 4.8) [1]. The absolute IC50 values for brain AChE are 33 nM for donepezil, 42,000 nM for rivastigmine, and 3,900 nM for galantamine [1].
| Evidence Dimension | Selectivity for AChE over BuChE (IC50 Ratio) |
|---|---|
| Target Compound Data | BuChE/AChE Ratio = 30; AChE IC50 = 33 nM; BuChE IC50 = 988 nM |
| Comparator Or Baseline | Rivastigmine: BuChE/AChE Ratio = 1.3; AChE IC50 = 42,000 nM. Galantamine: BuChE/AChE Ratio = 4.8; AChE IC50 = 3,900 nM. Tacrine: BuChE/AChE Ratio = 0.06. |
| Quantified Difference | Donepezil's AChE selectivity is 23x higher than rivastigmine and 6.25x higher than galantamine. |
| Conditions | In vitro enzyme inhibition assays using human brain and serum tissue samples. |
Why This Matters
High selectivity for central AChE over peripheral BuChE is mechanistically linked to a lower theoretical risk of peripheral cholinergic side effects, making donepezil the preferred choice for CNS-targeted studies where off-target peripheral activity is a confounding variable.
- [1] Cacabelos R. Pharmacogenomics and therapeutic prospects in Alzheimer's disease. Neuropsychiatr Dis Treat. 2007;3(3):303-333. (Table 1) View Source
